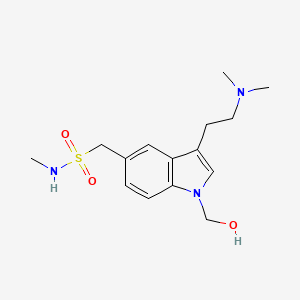

(3-(2-(dimethylamino)ethyl)-1-(hydroxymethyl)-1H-indol-5-yl)-N-methylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Characterization in Pharmaceutical Chemistry

N-Hydroxymethyl Sumatriptan is synthesized and characterized for its role as an impurity in the anti-migraine drug sumatriptan . This is crucial for ensuring the safety, effectiveness, and quality of pharmaceutical products.

Neurological Applications

In neurology, N-Hydroxymethyl Sumatriptan is studied for its potential effects on migraine, given sumatriptan’s role as a 5-HT receptor agonist . Research in this area focuses on how impurities like N-Hydroxymethyl Sumatriptan might influence the therapeutic efficacy of migraine medications.

Analytical Method Development

The compound is used in the development of chemometric models for the estimation of sumatriptan in the presence of other compounds, using UV spectrophotometry . This aids in the accurate and safe method for the assay of drugs in pharmaceutical preparations.

Pharmacological Efficacy Enhancement

N-Hydroxymethyl Sumatriptan is investigated for its ability to modify the physicochemical properties of sumatriptan when included in cyclodextrins . This inclusion significantly modifies the dissolution profiles and enhances the permeability of sumatriptan through artificial biological membranes, improving pharmacological response.

Drug Impurity Profiling

The compound is pivotal in analyzing impurity profiles of sumatriptan to ensure drug safety and efficacy . Impurities can arise from various sources, including raw materials, synthesis processes, and storage conditions, and their meticulous evaluation is essential.

Industrial Applications

In the industrial sector, N-Hydroxymethyl Sumatriptan is an analog of sumatriptan and is considered for its uses in the synthesis of other chemical entities . Its properties like solubility and stability are of interest for developing various pharmaceutical products.

Quality Control in Pharmaceuticals

It serves as a pharmaceutical secondary standard and Certified Reference Material (CRM) for quality control testing in pharmaceutical research . This ensures that pharmaceutical products meet the required purity standards before they are released into the market.

Toxicological Studies

The compound is also significant in toxicological studies to assess the safety profile of pharmaceuticals . Understanding the toxicological impact of impurities like N-Hydroxymethyl Sumatriptan is crucial for determining acceptable limits and ensuring patient safety.

properties

IUPAC Name |

1-[3-[2-(dimethylamino)ethyl]-1-(hydroxymethyl)indol-5-yl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-16-22(20,21)10-12-4-5-15-14(8-12)13(6-7-17(2)3)9-18(15)11-19/h4-5,8-9,16,19H,6-7,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFXXOGYYGFSFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)N(C=C2CCN(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2-(dimethylamino)ethyl)-1-(hydroxymethyl)-1H-indol-5-yl)-N-methylmethanesulfonamide | |

CAS RN |

1797905-62-4 |

Source

|

| Record name | 1797905-62-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of N-Hydroxymethyl Sumatriptan in the context of Sumatriptan drug manufacturing?

A1: N-Hydroxymethyl Sumatriptan is identified as Impurity C of Sumatriptan, a drug used to treat migraine headaches []. Understanding the formation and potential presence of this impurity during Sumatriptan synthesis is crucial for ensuring drug purity and quality control in the pharmaceutical industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)